molecular formula C14H11Cl3Si B8470219 Silane, trichloro(9H-fluoren-9-ylmethyl)- CAS No. 215164-90-2

Silane, trichloro(9H-fluoren-9-ylmethyl)-

Cat. No. B8470219
CAS RN: 215164-90-2
M. Wt: 313.7 g/mol
InChI Key: YUIFTEYOKFEBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, trichloro(9H-fluoren-9-ylmethyl)- is a useful research compound. Its molecular formula is C14H11Cl3Si and its molecular weight is 313.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trichloro(9H-fluoren-9-ylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trichloro(9H-fluoren-9-ylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

215164-90-2

Molecular Formula

C14H11Cl3Si

Molecular Weight

313.7 g/mol

IUPAC Name

trichloro(9H-fluoren-9-ylmethyl)silane

InChI

InChI=1S/C14H11Cl3Si/c15-18(16,17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

YUIFTEYOKFEBAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml, three-necked, frame dried, round bottom flask, aluminum 0.40 g (15 mmol), biphenyl 20.0 g (130 mmol), and (1,2-dichloroethyl)- trichlorosilane 7.50 ml (53.5 mmol) were reacted as in Example 1 at 120° C. for 30 min. Freshly distilled hexane (60 ml) was added to the reaction mixture and insoluble solids in hexane were filtered from the organic solution. After hexane was distilled, the reaction products were vacuum distilled to give 6.53 g of 9-(trichlorosilyl)methylfluorene (bp; 130°-135° C./0.2 torr, yield; 18%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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